6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine
Overview
Description
6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with the molecular formula C7H7ClN2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Scientific Research Applications
6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe for investigating biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Safety and Hazards
The compound has been classified under GHS07. The hazard statements associated with it are H302-H315-H319-H332-H335, indicating that it can be harmful if swallowed, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Mechanism of Action
Target of Action
The primary target of 6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This inhibition disrupts the normal signaling pathways of the receptors, leading to changes in cellular processes .
Biochemical Pathways
The compound’s action affects the FGFR signaling pathway. Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by this compound disrupts these pathways .
Result of Action
The inhibition of FGFRs by this compound can lead to a reduction in cell proliferation and migration . For example, it has been shown to significantly reduce the migration and invasion abilities of 4T1 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrrolopyridines, while oxidation and reduction can lead to different oxidation states and functional groups .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine: Another member of the pyrrolopyridine family with similar structural features but different biological activities.
2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine: Lacks the chlorine atom, leading to different reactivity and applications.
6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine: The bromine atom can impart different chemical properties compared to the chlorine atom.
Uniqueness
6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the chlorine atom can enhance its interactions with certain biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-7-3-6-5(4-10-7)1-2-9-6/h3-4,9H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJKRCBUBLIDBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=NC=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178246 | |
Record name | 1H-Pyrrolo(3,2-c)pyridine, 2,3-dihydro-6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23596-25-0 | |
Record name | 1H-Pyrrolo(3,2-c)pyridine, 2,3-dihydro-6-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023596250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrrolo(3,2-c)pyridine, 2,3-dihydro-6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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